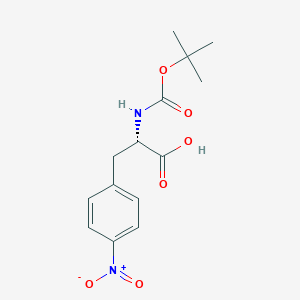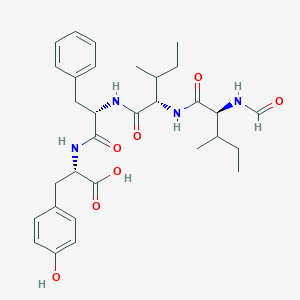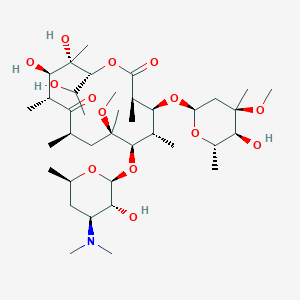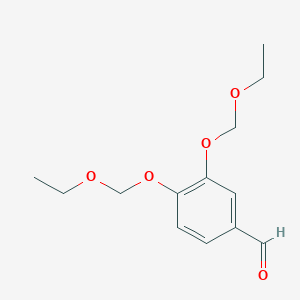
4-Isobutylpyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds like 4-Isobutylpyrrolidin-2-one, involves intricate chemical reactions and methodologies. For instance, a lithiation/isomerization/intramolecular carbolithiation sequence has been reported as an efficient method for synthesizing a range of polysubstituted dihydropyridines and pyridines, starting from N-allyl-ynamides (Gati, Rammah, Couty, & Evano, 2012). Additionally, synthesis methods involving reactions with (hetero)aromatic C-nucleophiles and trifluoroacetic acid have been developed for related pyrrolidin-1-yl compounds (Smolobochkin et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including this compound, is characterized by the presence of a pyrrolidine ring, a five-membered heterocycle containing nitrogen. This structure imparts distinct chemical and physical properties to the compound. Structural determination of such compounds often involves techniques like NMR, X-ray crystallography, and molecular modeling (Sharma et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and ability to undergo various chemical transformations. These reactions are often pivotal in the synthesis of complex organic compounds. For example, the photochemical in-flow synthesis of 2,4-methanopyrrolidines demonstrates the reactivity of pyrrolidine derivatives under specific conditions (Levterov et al., 2018).
Applications De Recherche Scientifique
Séparation chirale en analyse pharmaceutique
Les dérivés de la 4-isobutylpyrrolidin-2-one sont utilisés dans la séparation chirale, qui est cruciale pour déterminer la pureté énantiomérique des produits pharmaceutiques. La capacité du composé à créer des énantiomères le rend précieux pour la séparation chromatographique sur des phases stationnaires chirales, telles que les phases stationnaires chirales de polysaccharides et de glycopeptides macrocycliques . Ce processus est essentiel pour le développement d’ingrédients pharmaceutiques actifs où l’activité pharmacologique est souvent associée à un seul énantiomère .
Synthèse de composés médicinaux
Le pharmacophore pyrrolidin-2-one, auquel appartient la this compound, est une structure clé en chimie médicinale. Ses dérivés ont été largement étudiés pour leur potentiel dans la synthèse de nouveaux composés médicinaux, en particulier depuis la découverte du piracétam . L’introduction de substituants dans le cycle 2-pyrrolidone, créant un centre chiral, reste un domaine de recherche actif .
Recherche biochimique
Ce composé peut également jouer un rôle dans la recherche biochimique, en particulier dans les études portant sur l’interaction de petites molécules avec les macromolécules biologiques. Ses analogues structuraux basés sur le pharmacophore pyrrolidin-2-one ont suscité un grand intérêt dans ce domaine .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582855 | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61312-87-6 | |
| Record name | Pregabalin lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGABALIN LACTAM, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Isobutylpyrrolidin-2-one and how is it formed during Pregabalin synthesis?
A: this compound is a by-product identified during the synthesis of Pregabalin. While the exact mechanism of its formation is not elaborated upon in the provided research, it's likely generated through a side reaction within the multi-step synthesis process of Pregabalin. [, ]
Q2: How was this compound characterized in the research?
A: Researchers characterized this compound using a combination of spectroscopic techniques. These included Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. These techniques provided detailed information about the compound's structure and molecular weight, confirming its identity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



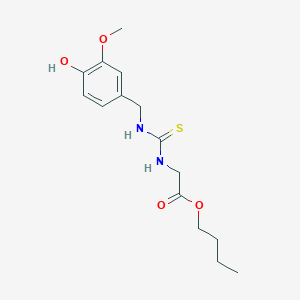

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)


